![molecular formula C10H16O3 B14375584 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran CAS No. 90679-66-6](/img/structure/B14375584.png)
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran is a chemical compound belonging to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .
Analyse Des Réactions Chimiques
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Additionally, it is used in the polymer industry for the synthesis of various polymeric materials .
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran can be compared with other pyran derivatives such as 3,4-dihydro-2H-pyran and 2,5,5,8a-tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene. While these compounds share a similar pyran ring structure, this compound is unique due to its specific substituents and the resulting biological and chemical properties .
Propriétés
Numéro CAS |
90679-66-6 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-ethoxy-2,3,4,4a,5,8a-hexahydropyrano[2,3-b]pyran |
InChI |
InChI=1S/C10H16O3/c1-2-11-9-6-5-8-4-3-7-12-10(8)13-9/h3,7-10H,2,4-6H2,1H3 |
Clé InChI |
FBVMQIWEYYTVJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC2CC=COC2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


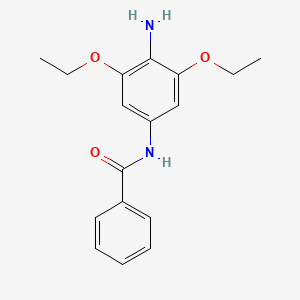
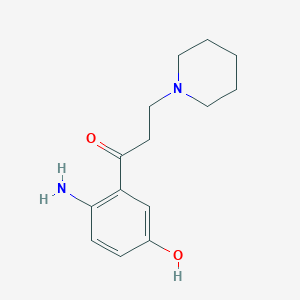
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

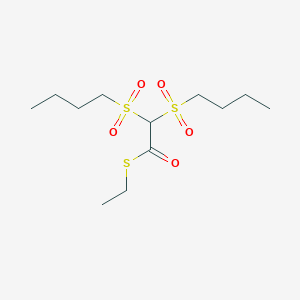

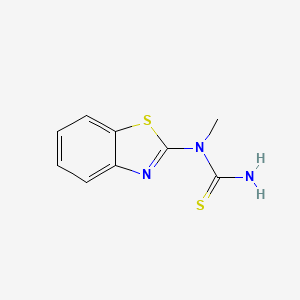
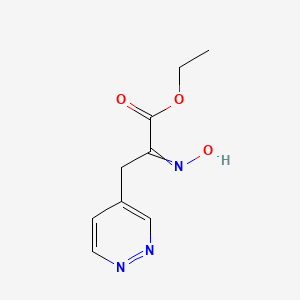
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
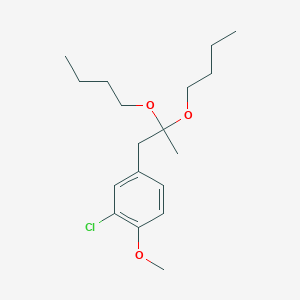
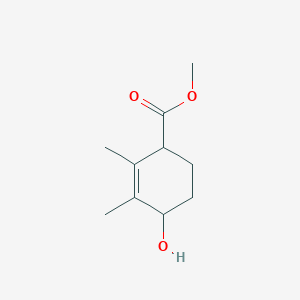
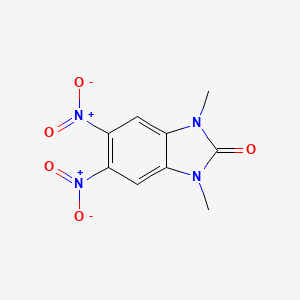

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
